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Compound of Interest

Compound Name: PKUMDL-LC-101-D04

Cat. No.: B3026041 Get Quote

An objective analysis of commonly utilized datasets for investigating ferroptosis in lung cancer,

providing researchers with a comparative overview of available resources.

While the specified dataset PKUMDL-LC-101-D04 did not feature in the reviewed ferroptosis

literature, a wealth of research leverages publicly available datasets to explore the role of this

iron-dependent cell death mechanism in lung cancer. This guide provides a comparative

analysis of these alternative datasets, focusing on their application in identifying prognostic

markers, therapeutic targets, and understanding the molecular underpinnings of ferroptosis in

lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC).

Commonly Utilized Datasets in Lung Cancer
Ferroptosis Research
Transcriptomic data from large cohorts are central to identifying ferroptosis-related gene

signatures and their clinical relevance. The Cancer Genome Atlas (TCGA) and Gene

Expression Omnibus (GEO) are the most prominent sources for these studies.
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Dataset Cancer Type Description
Representative
Studies

TCGA-LUAD Lung Adenocarcinoma

A comprehensive

dataset from The

Cancer Genome Atlas

containing RNA

sequencing, clinical,

and mutation data for

hundreds of LUAD

patients. It is

frequently used as a

primary cohort for

developing and testing

prognostic models

related to ferroptosis.

[1][2][3][4][5][6]

Development of

ferroptosis-related

prognostic signatures,

analysis of immune

microenvironment,

and identification of

therapeutic

vulnerabilities.[1][3][4]

[6]

TCGA-LUSC
Lung Squamous Cell

Carcinoma

Similar to TCGA-

LUAD, this dataset

provides multi-omics

data for LUSC

patients and is crucial

for studying

ferroptosis in this

specific subtype of

lung cancer.[5][7]

Construction of

prognostic models

and investigation of

the role of ferroptosis-

related genes in

LUSC progression.[7]

GEO Datasets (e.g.,

GSE4573,

GSE13213,

GSE30219,

GSE68465)

Lung Cancer (various

subtypes)

The Gene Expression

Omnibus hosts

numerous datasets

from independent

studies. These are

often used as

validation cohorts to

confirm the

robustness of

prognostic signatures

and findings derived

External validation of

ferroptosis-related

gene signatures for

predicting overall

survival in lung cancer

patients.[5][6][7]
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from TCGA data.[5][6]

[7]

Experimental Protocols: A General Workflow
The majority of the reviewed studies that utilize these datasets follow a standardized

bioinformatics workflow to identify and validate ferroptosis-related gene signatures.

1. Data Acquisition and Processing:

RNA sequencing data and corresponding clinical information for lung cancer patients are

downloaded from TCGA and GEO databases.[2][3][6][7]

A list of known ferroptosis-related genes is typically obtained from curated databases such

as FerrDb.[1][2][3]

2. Identification of Differentially Expressed Genes (DEGs):

The expression levels of ferroptosis-related genes are compared between tumor and

adjacent normal tissues to identify DEGs.[6]

3. Construction of a Prognostic Signature:

Univariate Cox regression analysis is performed to identify DEGs with prognostic

significance.[2][6]

The Least Absolute Shrinkage and Selection Operator (LASSO) Cox regression analysis is

then applied to the prognostically significant genes to build a multi-gene prognostic signature

and calculate a risk score for each patient.[2][6]

4. Validation of the Prognostic Signature:

Patients are stratified into high-risk and low-risk groups based on the median risk score.

Kaplan-Meier survival analysis is used to compare the overall survival between the two

groups.[2][3]
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The predictive accuracy of the signature is assessed using Receiver Operating

Characteristic (ROC) curves.[3]

The signature is further validated in independent GEO cohorts.[2][7]

5. Functional Enrichment Analysis:

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway

analyses are performed to elucidate the biological functions and pathways associated with

the identified gene signature.[8]

6. In Vitro Experimental Validation:

The expression of key genes from the signature is often validated in lung cancer cell lines

using techniques like qRT-PCR and western blotting.[9]

Functional assays, such as cell viability assays and lipid peroxidation detection after siRNA-

mediated knockdown of key genes, are conducted to confirm their role in ferroptosis.[9][10]
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Bioinformatics Workflow for Ferroptosis Research
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A typical bioinformatics workflow for identifying and validating ferroptosis-related prognostic
signatures.

Key Signaling Pathways in Lung Cancer Ferroptosis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b3026041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The research consistently highlights a core set of pathways and molecules that regulate

ferroptosis in lung cancer. The canonical pathway involves the inhibition of System Xc- or the

enzyme Glutathione Peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen

species (ROS) and subsequent cell death.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Ferroptosis Signaling Pathway in Lung Cancer
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Core signaling pathways implicated in the regulation of ferroptosis in lung cancer.
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Several key regulators have been identified through analyses of these datasets:

System Xc- (SLC7A11/SLC3A2): This cystine/glutamate antiporter is crucial for the synthesis

of glutathione (GSH), a key antioxidant.[11] Inhibition of System Xc- by molecules like erastin

depletes GSH and induces ferroptosis.[11] High expression of SLC7A11 is often associated

with a poor prognosis in non-small cell lung cancer (NSCLC).[12]

Glutathione Peroxidase 4 (GPX4): A central regulator of ferroptosis, GPX4 utilizes GSH to

reduce toxic lipid peroxides to non-toxic lipid alcohols.[11][13] Its inhibition is a primary

mechanism for inducing ferroptosis.[14]

p53: This tumor suppressor can inhibit the expression of SLC7A11, thereby promoting

ferroptosis.[11][12]

Nuclear factor erythroid 2-related factor 2 (NRF2): A key transcription factor in the antioxidant

response, NRF2 can regulate the expression of genes like GPX4 and SLC7A11, thereby

protecting cells from ferroptosis.[12]

Performance Comparison: Prognostic Signatures
Numerous studies have developed and validated ferroptosis-related gene signatures to predict

the overall survival of lung cancer patients. While the specific genes in each signature vary,

they consistently demonstrate the potential of ferroptosis-related biomarkers in patient

stratification.
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Study Focus
Number of
Genes in
Signature

Key Genes
Identified

Validation
Cohorts

Predictive
Performance
(AUC)

LUAD Prognosis 7
GPX2, DDIT4,

etc.

5 independent

GEO cohorts

Not specified in

abstract, but

validated as an

ideal biomarker.

[2]

LUAD Prognosis 11
Not specified in

abstract

GEO dataset

(GSE68465)

0.74 in TCGA,

good

performance in

GEO.[3]

LUSC Prognosis 5

ALOX5, TFRC,

PHKG2, FADS2,

NOX1

TCGA test

cohort, entire

TCGA,

GSE30219,

GSE157010,

GSE73403,

GSE4573

0.739.[7]

LUAD Prognosis 5

CYBB, CISD1,

FADD, SAT2,

VDAC2

GSE68465,

GSE41271

Not specified in

abstract, but

validated.[6]

LUAD Prognosis 7
PRDX6, ACSL3,

etc.
Validation cohort

0.740 in

experimental

cohort, 0.705 in

validation cohort.

[10]

AUC: Area Under the Curve, a measure of the model's predictive accuracy.

Conclusion
While the PKUMDL-LC-101-D04 dataset is not currently represented in ferroptosis research

literature, datasets from TCGA and GEO have proven to be invaluable resources. They have
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enabled the identification of robust, ferroptosis-related prognostic signatures and have

significantly advanced our understanding of the molecular mechanisms governing this cell

death pathway in lung cancer. The consistent findings across multiple studies using these

datasets underscore the critical role of ferroptosis in lung cancer biology and highlight its

potential as a therapeutic target. Future research will likely continue to leverage these and

other large-scale public datasets to refine prognostic models and guide the development of

novel cancer therapies that modulate ferroptosis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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